Tautomeric Identity: 1H-Pyrazol-3-one (CAS 86491-51-2) vs. Pyrazolinone Tautomer (CAS 53411-33-9)—Impact on Reactivity and Specification
CAS 86491-51-2 and CAS 53411-33-9 represent the same molecular formula (C15H10Cl4N4O, MW 404.08) but are registered under distinct CAS numbers corresponding to different tautomeric forms. CAS 86491-51-2 is designated as the 1H-pyrazol-3-one tautomer (IUPAC: 5-(5-amino-2-chloroanilino)-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one), while CAS 53411-33-9 is the pyrazolinone form (3H-Pyrazol-3-one, 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-) [1]. The 1H-pyrazol-3-one tautomer (86491-51-2) features a fully conjugated C=N double bond in the heterocyclic ring, while the 2,4-dihydro form (53411-33-9) has a saturated C-4 position. This tautomeric distinction carries practical significance: the conjugated form (86491-51-2) has the active methylene at C-4 available for oxidative coupling, whereas the dihydro form may exhibit different coupling kinetics. Procuring the correct tautomeric form is critical because acylation reactions at the 5-amino group of the anilino ring proceed through the free amino nucleophile, and the electronic environment of the pyrazolone ring influences the pKa of the coupling site (predicted pKa = 3.62 ± 0.10) .
| Evidence Dimension | Tautomeric state and CAS registry assignment |
|---|---|
| Target Compound Data | CAS 86491-51-2: 1H-pyrazol-3-one tautomer; IUPAC name: 5-(5-amino-2-chloroanilino)-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one |
| Comparator Or Baseline | CAS 53411-33-9: 2,4-dihydro-3H-pyrazol-3-one tautomer; IUPAC name: 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-3H-pyrazol-3-one |
| Quantified Difference | Two distinct CAS numbers exist for the same molecular formula, reflecting different tautomeric states. Melting point specification for CAS 53411-33-9: 237-238°C; CAS 86491-51-2: no experimental MP reported separately, but predicted properties (density 1.68 g/cm³, boiling point 545.4°C at 760 mmHg) are identical . |
| Conditions | Tautomeric assignment based on IUPAC nomenclature registered in PubChem, ChemSrc, and supplier databases. |
Why This Matters
Procurement of the correct tautomeric form ensures batch-to-batch consistency in downstream acylation reactions; the tautomeric state influences the electronic properties of the pyrazolone ring and thus the nucleophilicity of the C-4 coupling site during color development [2].
- [1] PubChem. 3H-Pyrazol-3-one, 5-[(5-amino-2-chlorophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-. CID 135400181. IUPAC name and structure data. View Source
- [2] Kim, Y.-C.; Lee, B.-D. A Study on the Synthesis of Magenta Coupler for Color Photograph and Color Development. Korean J. 2006, 17(2). The compound was reacted with 2,4-di-tert-pentyl-phenoxy butanoyl chloride, and the resulting coupler developed magenta color with CD-3 developer. View Source
